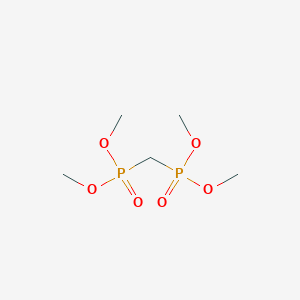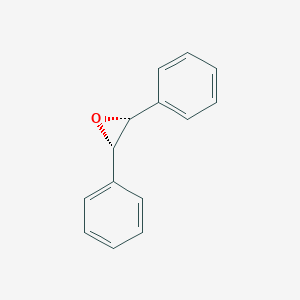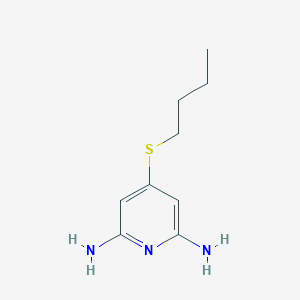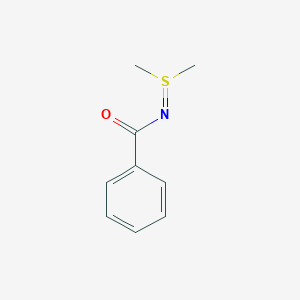
N-(Dimethyl-lambda4-sulfanylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Dimethyl-lambda4-sulfanylidene)benzamide, also known as DMSB, is a sulfur-containing compound that has gained significant attention in scientific research for its potential applications in various fields.
作用机制
The mechanism of action of N-(Dimethyl-lambda4-sulfanylidene)benzamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have various biochemical and physiological effects. Studies have shown that it can modulate the expression of various genes involved in cancer cell growth and inflammation. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to induce oxidative stress in cancer cells, leading to cell death.
实验室实验的优点和局限性
One of the advantages of using N-(Dimethyl-lambda4-sulfanylidene)benzamide in lab experiments is its low toxicity, making it a relatively safe compound to work with. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have a high selectivity for cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using N-(Dimethyl-lambda4-sulfanylidene)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on N-(Dimethyl-lambda4-sulfanylidene)benzamide. One potential direction is to investigate its potential use in combination with other compounds for cancer treatment. Additionally, further research is needed to understand the mechanism of action of N-(Dimethyl-lambda4-sulfanylidene)benzamide and its potential applications in other fields, such as drug discovery. Finally, studies are needed to investigate the safety and efficacy of N-(Dimethyl-lambda4-sulfanylidene)benzamide in animal and human trials.
Conclusion:
In conclusion, N-(Dimethyl-lambda4-sulfanylidene)benzamide is a sulfur-containing compound that has gained significant attention in scientific research for its potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have various scientific research applications, including cancer treatment and anti-inflammatory properties. While there are limitations to working with N-(Dimethyl-lambda4-sulfanylidene)benzamide in lab experiments, its potential applications and future directions for research make it an exciting compound to study.
合成方法
N-(Dimethyl-lambda4-sulfanylidene)benzamide can be synthesized by reacting 4-chlorobenzoyl chloride with dimethyl sulfoxide (DMSO) in the presence of a base, such as triethylamine. The resulting product is then treated with sodium sulfide to yield N-(Dimethyl-lambda4-sulfanylidene)benzamide. This method has been reported to have a high yield and is relatively simple to perform.
科学研究应用
N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that N-(Dimethyl-lambda4-sulfanylidene)benzamide can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
CAS 编号 |
19397-91-2 |
|---|---|
产品名称 |
N-(Dimethyl-lambda4-sulfanylidene)benzamide |
分子式 |
C9H11NOS |
分子量 |
181.26 g/mol |
IUPAC 名称 |
N-(dimethyl-λ4-sulfanylidene)benzamide |
InChI |
InChI=1S/C9H11NOS/c1-12(2)10-9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI 键 |
MCOFNZCGCSMMKJ-UHFFFAOYSA-N |
手性 SMILES |
C[S+](C)/N=C(\C1=CC=CC=C1)/[O-] |
SMILES |
CS(=NC(=O)C1=CC=CC=C1)C |
规范 SMILES |
C[S+](C)N=C(C1=CC=CC=C1)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



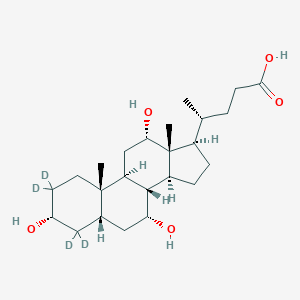
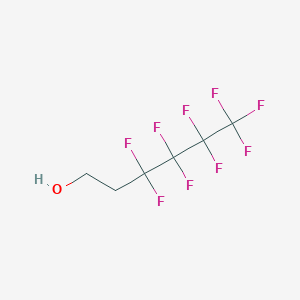
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)
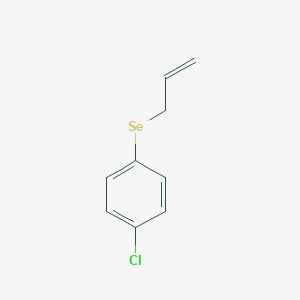
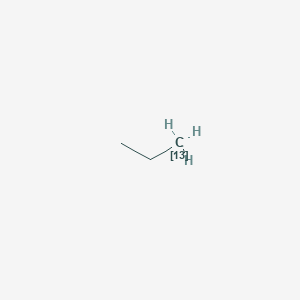
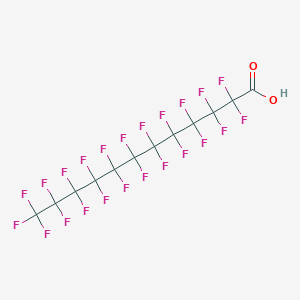
![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)

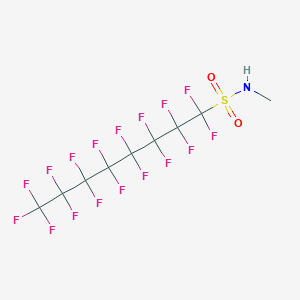
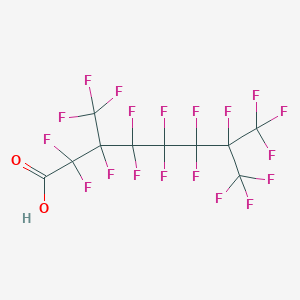
![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)
